molecular formula C7H7N3O5S B3282034 (Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid CAS No. 74440-05-4

(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid

Cat. No.: B3282034
CAS No.: 74440-05-4
M. Wt: 245.22 g/mol
InChI Key: BTBQXVJMMALOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid is a chemical compound known for its significant role in the synthesis of cephalosporin antibiotics, particularly cefotaxime . This compound features a unique structure that includes an aminothiazole ring and a carboxymethoxyimino group, which contribute to its biological activity and chemical properties.

Preparation Methods

The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid involves several steps. One common method is to build the aminothiazole ring onto an existing syn-methoxyimino acetic acid derivative. This is followed by condensing the resulting pure syn-methoxyiminoaminothiazole acetic acid with 7-amino cephalosporanic acid . The stable crystalline sodium salt, cefotaxime, is then obtained by adding the free acid to an aqueous alcoholic solution of an organic sodium salt .

Chemical Reactions Analysis

(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of cephalosporin antibiotics, such as cefotaxime . These antibiotics are crucial in treating bacterial infections due to their broad-spectrum activity. Additionally, this compound is used in studying the mechanisms of antibiotic resistance and developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid involves its incorporation into cephalosporin antibiotics. These antibiotics work by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. The aminothiazole ring and carboxymethoxyimino group play a crucial role in binding to the bacterial enzymes responsible for cell wall synthesis, thereby blocking their activity .

Comparison with Similar Compounds

(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid is unique due to its specific structure and role in cephalosporin synthesis. Similar compounds include other cephalosporin precursors and derivatives, such as:

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O5S/c8-7-9-3(2-16-7)5(6(13)14)10-15-1-4(11)12/h2H,1H2,(H2,8,9)(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBQXVJMMALOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694664
Record name (2-Amino-1,3-thiazol-4-yl)[(carboxymethoxy)imino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74440-05-4
Record name (2-Amino-1,3-thiazol-4-yl)[(carboxymethoxy)imino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid
Reactant of Route 2
(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid
Reactant of Route 3
Reactant of Route 3
(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid
Reactant of Route 4
Reactant of Route 4
(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid
Reactant of Route 5
Reactant of Route 5
(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid
Reactant of Route 6
(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.